molecular formula C8H9N3O2 B2702192 1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2305441-54-5

1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2702192
CAS No.: 2305441-54-5
M. Wt: 179.179
InChI Key: HRBOUJHGDBCHDI-UHFFFAOYSA-N
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Description

1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of azetidin-1-yl derivatives with 1,2,4-oxadiazole precursors. One common method involves the use of carbonyl diimidazoles (CDI) in toluene to facilitate the formation of the oxadiazole ring . The reaction conditions often include elevated temperatures and the presence of catalysts to ensure efficient conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one is unique due to its combination of the 1,2,4-oxadiazole ring and the azetidin-1-yl group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-7(12)11-3-6(4-11)8-9-5-13-10-8/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBOUJHGDBCHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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